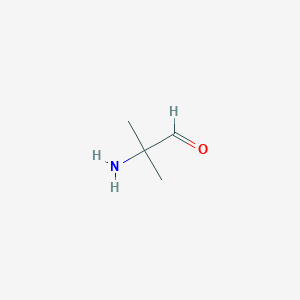

2-Amino-2-methylpropanal

説明

Contextualization within Aminocarbonyl Chemistry and Environmental Transformations

2-Amino-2-methylpropanal (C₄H₉NO) is an organic compound that features both an amine and an aldehyde functional group. nih.gov This dual functionality places it within the important class of aminocarbonyl compounds, which are known for their diverse reactivity and presence in both biological and environmental systems. The interplay between the amino group and the carbonyl group in this compound influences its chemical behavior and its pathways of transformation.

In the broader context of environmental science, the study of this compound is intrinsically linked to the atmospheric chemistry of its precursor, 2-Amino-2-methyl-1-propanol (B13486) (AMP). nih.govacs.org AMP is an industrial chemical used in various applications, including as a carbon dioxide (CO₂) capture agent. nih.govchemicalbook.com The release of AMP into the atmosphere and its subsequent degradation leads to the formation of this compound, making it a significant compound in understanding the environmental impact of industrial amine emissions. nih.govwhiterose.ac.uk

Significance of this compound as a Transient Species or Degradation Product

The primary significance of this compound in scientific research lies in its role as a major degradation product of 2-Amino-2-methyl-1-propanol (AMP) in the atmosphere. nih.govwhiterose.ac.ukresearchgate.net Specifically, it is formed through the OH-initiated photo-oxidation of AMP. nih.govacs.org Theoretical and experimental studies have shown that the abstraction of a hydrogen atom from the -CH₂- group of AMP by hydroxyl radicals is the dominant reaction pathway, leading directly to the formation of this compound. nih.govacs.org

The table below summarizes the key degradation products identified in the photo-oxidation of 2-Amino-2-methyl-1-propanol, highlighting the central role of this compound.

| Precursor Compound | Degradation Process | Major Gas-Phase Product | Other Identified Products |

| 2-Amino-2-methyl-1-propanol (AMP) | OH-initiated photo-oxidation | This compound | Propan-2-imine, 2-Iminopropanol, Acetamide (B32628), Formaldehyde, 2-Methyl-2-(nitroamino)-1-propanol |

Data sourced from atmospheric chemistry studies of AMP degradation. nih.govwhiterose.ac.uk

Evolution of Research Trajectories for this compound Chemistry

The research trajectory for this compound is closely tied to the increasing interest in the environmental impact of industrial amines, particularly those used in carbon capture technologies. nih.govresearchgate.net Early research on aminocarbonyl compounds laid the general groundwork for understanding their reactivity. However, specific investigations into this compound have been largely driven by the need to understand the atmospheric fate of its parent compound, AMP. researchgate.net

Initial studies focused on identifying the primary degradation products of AMP, which led to the recognition of this compound as a major product. unit.no Subsequent research has employed advanced analytical techniques, such as time-resolved online high-resolution proton-transfer reaction-time-of-flight mass spectrometry (PTR-ToF-MS), to study the kinetics and mechanisms of its formation in real-time. nih.govacs.org

Theoretical calculations using quantum chemistry have also played a pivotal role in elucidating the reaction pathways and predicting the branching ratios of the different degradation channels of AMP. nih.govacs.orgwhiterose.ac.uk These computational studies have provided detailed insights into the stability and reactivity of the radical intermediates involved in the formation of this compound.

Below is a table of computed chemical properties for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 63744-59-2 |

| Molecular Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol |

| XLogP3 | -0.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 87.068413911 Da |

| Topological Polar Surface Area | 43.1 Ų |

Data computed by PubChem. nih.gov

Structure

2D Structure

3D Structure

特性

分子式 |

C4H9NO |

|---|---|

分子量 |

87.12 g/mol |

IUPAC名 |

2-amino-2-methylpropanal |

InChI |

InChI=1S/C4H9NO/c1-4(2,5)3-6/h3H,5H2,1-2H3 |

InChIキー |

OKLUTIDHARRSIC-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C=O)N |

製品の起源 |

United States |

Formation Pathways and Mechanistic Studies of 2 Amino 2 Methylpropanal

Generation of 2-Amino-2-methylpropanal from Related Amino Alcohols

The principal precursor to this compound in atmospheric conditions is 2-amino-2-methyl-1-propanol (B13486) (AMP). The transformation is predominantly initiated by hydroxyl (OH) radicals, which are highly reactive and play a crucial role in the oxidative degradation of volatile organic compounds in the atmosphere.

OH-Initiated Degradation of 2-Amino-2-methyl-1-propanol (AMP)

The degradation of 2-amino-2-methyl-1-propanol initiated by OH radicals is a key atmospheric process. nih.govacs.orgwhiterose.ac.ukresearchgate.netnih.govacs.org This reaction has been investigated through both experimental studies in atmospheric simulation chambers and theoretical calculations. nih.govacs.orgwhiterose.ac.ukresearchgate.netnih.gov Photo-oxidation experiments have identified this compound as the major gas-phase product of this degradation pathway. nih.govwhiterose.ac.ukresearchgate.netnih.gov

The initial step in the OH-initiated degradation of AMP is the abstraction of a hydrogen atom by the OH radical. acs.orgwhiterose.ac.uk This can occur at several sites on the AMP molecule, including the methyl (–CH₃) groups, the methylene (B1212753) (–CH₂–) group, and the amino (–NH₂) group. nih.govacs.orgwhiterose.ac.uknih.gov However, theoretical calculations and experimental evidence overwhelmingly indicate that hydrogen abstraction from the –CH₂– group is the dominant pathway, accounting for over 70% of the reaction. nih.govacs.orgwhiterose.ac.uknih.gov This specific abstraction directly leads to the formation of this compound. nih.govacs.org

Theoretical models predict the branching ratios for hydrogen abstraction from the different groups, with the –CH₂– group being the most significant contributor to the formation of this compound. acs.orgwhiterose.ac.uk Experimental analyses of the temporal profiles of gas-phase products support these theoretical predictions, confirming that the primary route to this compound formation is through the abstraction of a hydrogen atom from the –CH₂– group. nih.govwhiterose.ac.uknih.gov Abstraction from the hydroxyl (–OH) group is considered negligible under atmospheric conditions. nih.govacs.orgwhiterose.ac.uknih.gov

| Abstraction Site | Theoretical Prediction (%) acs.orgwhiterose.ac.uk | Experimental Derivation (%) whiterose.ac.uknih.gov |

|---|---|---|

| –CH₂– | >70 | 70 |

| –NH₂ | 5–20 | 24 |

| –CH₃ | 5–10 | 6 |

| –OH | <0.1 | - |

Following the abstraction of a hydrogen atom from the –CH₂– group of AMP, a primary radical intermediate is formed. This alkyl radical, centered on the carbon of the methylene group, is the direct precursor to this compound. whiterose.ac.uk The subsequent reaction of this radical with molecular oxygen (O₂), which is abundant in the atmosphere, leads to the formation of a peroxy radical. This peroxy radical can then undergo further reactions, ultimately yielding this compound as a stable end product. whiterose.ac.uk

| Parameter | Value | Conditions |

|---|---|---|

| Experimental Rate Coefficient (kexp) | (2.8 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 300 ± 2 K nih.govacs.org |

| Theoretical Rate Coefficient (kcalc) | 3.6 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 K nih.govwhiterose.ac.uk |

| Temperature-Dependent Rate Coefficient (k(T)) | 5.2 × 10⁻¹² × exp(505/T) cm³ molecule⁻¹ s⁻¹ | 200–400 K nih.govacs.orgwhiterose.ac.uknih.gov |

Theoretical and Computational Modeling of this compound Formation Mechanisms

Theoretical and computational studies have been instrumental in elucidating the detailed mechanisms of this compound formation from AMP. nih.govacs.orgwhiterose.ac.ukresearchgate.net Quantum chemistry calculations, such as those based on the M06-2X/aug-cc-pVTZ level of theory, have been employed to map the potential energy surfaces of the reaction between AMP and OH radicals. nih.govacs.orgwhiterose.ac.ukresearchgate.net These models have been used to predict the geometries of stationary points, including reactants, transition states, and products. acs.org

Master equation modeling has also been applied to the pivotal reaction steps to understand the kinetics and branching ratios of the different reaction pathways. nih.govwhiterose.ac.ukresearchgate.net These computational models have successfully reproduced experimental rate coefficients and have provided detailed insights into the dominance of the hydrogen abstraction from the –CH₂– group. nih.govacs.orgwhiterose.ac.uknih.gov The calculations have also confirmed that hydrogen abstraction from the –OH group is insignificant under atmospheric conditions. nih.govacs.orgwhiterose.ac.uknih.gov Furthermore, the sensitivity of the calculated rate coefficients and branching ratios to variations in the energy barriers of the transition states has been examined, providing a measure of the uncertainty in the theoretical predictions. nih.gov

Chemical Reactivity and Subsequent Fate of 2 Amino 2 Methylpropanal

Subsequent Reactions of 2-Amino-2-methylpropanal in Gas Phase and Solution

In the gas phase, this compound is a major product of the reaction between 2-amino-2-methyl-1-propanol (B13486) (AMP) and hydroxyl (OH) radicals. nih.govwhiterose.ac.uk Theoretical and experimental studies show that it is a highly reactive compound. nih.gov Its distinct transient profile observed in simulation chambers is characteristic of a reactive product that is quickly consumed in subsequent reactions. nih.gov It is estimated that this compound reacts with OH radicals approximately twice as fast as its parent compound, AMP. nih.gov

The formation of this compound is the dominant pathway in the OH-initiated degradation of AMP, accounting for over 70% of the initial reaction. nih.govacs.orgwhiterose.ac.uk This primary reaction involves the abstraction of a hydrogen atom from the -CH₂- group of the AMP molecule. nih.govacs.org Once formed, this compound participates in a complex series of further atmospheric reactions.

In the broader photo-oxidation scheme of AMP where this compound is the major product, several other nitrogen-containing compounds are also formed as minor primary products. nih.govwhiterose.ac.uk These include imines such as propan-2-imine and 2-iminopropanol. nih.govwhiterose.ac.uk

Research indicates that these imines are not direct degradation products of this compound but are rather formed through parallel reaction pathways originating from the initial OH radical attack on the parent AMP molecule. nih.gov For instance, the formation of propan-2-imine can result from hydrogen abstraction from the -OH group in AMP, which leads to the pivotal (CH₃)₂(NH₂)Ċ radical that subsequently yields approximately 95% propan-2-imine. acs.org Similarly, hydrogen abstraction from the methyl groups of AMP can lead to the formation of the imine HN=C(CH₃)CH₂OH. nih.gov

Smaller molecular fragments, including acetamide (B32628) and formaldehyde, are also identified as primary products in the comprehensive degradation of AMP. nih.govwhiterose.ac.uk Formaldehyde's temporal profiles in chamber experiments clearly show it to be a primary product. nih.gov

Like the imines, acetamide is understood to form from parallel branches of the initial AMP oxidation rather than from the subsequent breakdown of this compound. nih.gov Theoretical studies describe pathways to acetamide formation following hydrogen abstraction from the methyl (-CH₃) groups of AMP. nih.gov Another pathway yielding about 5% acetamide arises from the (CH₃)₂(NH₂)Ċ radical, which is also the precursor to propan-2-imine. acs.org

Degradation Kinetics and Product Branching Ratios of this compound Transformations

The kinetics of the formation of this compound are intrinsically linked to the branching ratios of the initial reaction between its precursor, AMP, and OH radicals. The distribution of the initial hydrogen abstraction dictates the yield of this compound relative to the precursors of other products. Analyses of temporal gas-phase product profiles have determined these branching ratios. nih.govwhiterose.ac.uk

The rate coefficient for the reaction of the precursor, AMP, with OH radicals has been experimentally determined to be (2.8 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 ± 2 K. nih.govacs.org As a highly reactive product, this compound is expected to have a degradation rate coefficient with OH radicals that is roughly double this value. nih.gov

| Reaction Site | Branching Ratio (%) | Major Resulting Product |

|---|---|---|

| -CH₂- Group | ~70% | This compound |

| -NH₂ Group | ~24% | (Products from aminyl radical) |

| -CH₃ Groups | ~6% | HN=C(CH₃)CH₂OH, Acetamide, Formaldehyde |

Influence of Environmental Parameters on this compound Reactivity Profiles

The reactivity and fate of this compound are significantly influenced by various environmental parameters, particularly those found in atmospheric conditions.

Nitrogen Oxides (NOx): Degradation studies are often conducted in simulated polluted urban atmospheres containing NOx. nih.govacs.org The presence and mixing ratios of NO and NO₂ are critical as they influence the fate of the peroxy radicals formed during the oxidation chain. whiterose.ac.uk

Particle Formation: A notable aspect of the atmospheric chemistry involving these compounds is the extensive formation of particles. nih.govwhiterose.ac.uk In the presence of nitric acid (often present in polluted environments), the precursor AMP readily forms AMP nitrate (B79036) salt, which can lead to new particle formation. nih.govacs.orgwhiterose.ac.uk This process acts as a sink for the gas-phase precursor, potentially reducing the amount available to form this compound. Minor amounts of gas-phase oxidation products can also be detected in these particles. nih.govwhiterose.ac.uk

Temperature: Reaction rates are dependent on temperature. The rate coefficient for the parent AMP + OH reaction exhibits a negative temperature dependency, meaning the reaction slows as temperature increases. whiterose.ac.uk This parameter would correspondingly affect the rate of formation and subsequent reaction of this compound.

Advanced Analytical Methodologies for 2 Amino 2 Methylpropanal Detection and Quantification

Spectroscopic Techniques for In Situ Monitoring of 2-Amino-2-methylpropanal and Its Precursors

Spectroscopic methods are paramount for the real-time, in situ monitoring of volatile organic compounds like this compound. These techniques provide high sensitivity and time resolution, which are crucial for tracking dynamic chemical processes.

Proton-Transfer Reaction-Time-of-Flight Mass Spectrometry (PTR-ToF-MS) in this compound Studies

Proton-Transfer Reaction-Time-of-Flight Mass Spectrometry (PTR-ToF-MS) stands out as a principal technique for the direct, non-invasive detection of this compound in the gas phase. This method is particularly valuable in studies of atmospheric chemistry, where this compound has been identified as a major gas-phase product from the OH-initiated degradation of its precursor, 2-amino-2-methyl-1-propanol (B13486) (AMP). nih.govacs.orgwhiterose.ac.uk

In chamber experiments simulating atmospheric conditions, high-resolution PTR-ToF-MS is employed for time-resolved online monitoring of both the precursor and its degradation products. nih.govacs.org The soft ionization process, typically using H₃O⁺ as the reagent ion, minimizes fragmentation, allowing for the detection of the protonated parent molecule.

For the precursor, 2-amino-2-methyl-1-propanol (AMP), PTR-ToF-MS detects the protonated molecule [C₄H₁₁NO + H]⁺ at a mass-to-charge ratio (m/z) of 90.092. acs.org The formation of this compound [CH₃C(NH₂)(CH₃)CHO] is subsequently monitored, with its detection being a key indicator of the degradation pathway of AMP. nih.govacs.org The temporal profiles of these compounds, as measured by PTR-ToF-MS, are used to determine reaction kinetics and product yields. nih.gov

Application of Other Advanced Mass Spectrometry Approaches for this compound Research

Beyond PTR-ToF-MS, other advanced mass spectrometry techniques offer powerful capabilities for the detailed structural characterization and sensitive quantification of this compound, often following a derivatization step. High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and time-of-flight (TOF) analyzers, provide the mass accuracy required to determine elemental compositions and distinguish between isobaric compounds. researchgate.netlabrulez.comwseas.us

A particularly relevant approach for aldehydes like this compound is a high-resolution accurate mass (HRAM) data-dependent MS³ neutral loss screening strategy. nih.gov This method is typically applied after derivatizing the carbonyl group with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). The strategy involves selecting the protonated precursor ion in a full scan, subjecting it to fragmentation (MS²), and then interrogating the fragment ions for a specific neutral loss characteristic of the derivative. Observation of this loss triggers a further fragmentation event (MS³), providing a high degree of confidence in the identification of the carbonyl compound. nih.gov This type of tandem mass spectrometry (MS/MS or MSⁿ) is instrumental in elucidating molecular structures from complex mixtures.

Chromatographic Separation and Detection Strategies for this compound and Its Derivatives

Chromatographic techniques are essential for the separation of this compound from complex matrices prior to detection. Both gas and liquid chromatography are applicable, often coupled with mass spectrometry for definitive identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a well-established method for analyzing the degradation products of amines. researchgate.net It has been utilized in studies to identify and quantify compounds arising from the oxidative degradation of 2-amino-2-methyl-1-propanol, which would include this compound. researchgate.netepa.gov In some advanced applications, comprehensive two-dimensional gas chromatography (GC×GC) coupled to a nitrogen chemiluminescence detector (NCD) has been used to analyze particle-phase products, offering enhanced separation power for complex samples. whiterose.ac.uk

Liquid chromatography (LC) is also a highly suitable technique, particularly for analyzing derivatized forms of this compound. High-performance liquid chromatography (HPLC) can be used for the separation of derivatives formed by targeting either the amino or the aldehyde functional group. sielc.comosha.gov For instance, after derivatization with DNPH, the resulting hydrazone can be effectively separated using reverse-phase HPLC and detected by UV or mass spectrometry. nih.gov Similarly, derivatization of the amino group allows for tailored LC separation conditions.

Development of Specific Derivatization Protocols for this compound Analysis

The polar and reactive nature of this compound, containing both a primary amine and an aldehyde group, makes derivatization a crucial step for improving its analytical characteristics for chromatographic analysis. mdpi.comnih.gov Derivatization can increase molecular weight, enhance thermal stability for GC analysis, and improve ionization efficiency for MS detection. nih.govsigmaaldrich.com

Two primary strategies can be employed for the specific derivatization of this compound:

Targeting the Carbonyl Group: A classic and effective method for aldehydes is derivatization with 2,4-dinitrophenylhydrazine (DNPH). This reaction forms a stable 2,4-dinitrophenylhydrazone derivative. This protocol increases the molecular weight and hydrophobicity of the analyte, making it highly suitable for LC-UV and LC-MS analysis. nih.gov

Targeting the Amino Group: The primary amine group can be targeted with various reagents. An example protocol, used for the precursor 2-amino-2-methyl-1-propanol, involves derivatization with 1-naphthylisothiocyanate (NITC). osha.gov This reaction forms a stable thiourea (B124793) derivative that can be readily analyzed by LC with UV detection. osha.gov Other common derivatization approaches for primary amines include acylation, for example, with pentafluoropropionic anhydride (B1165640) (PFPA), to create stable amide derivatives suitable for GC-MS analysis. mdpi.comnist.gov Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are also widely used to derivatize active hydrogens on amino groups, rendering the analyte more volatile and thermally stable for GC-MS. sigmaaldrich.com

| Target Functional Group | Derivatizing Reagent | Derivative Type | Typical Analytical Technique | Reference |

|---|---|---|---|---|

| Aldehyde (Carbonyl) | 2,4-dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC-UV, LC-MS | nih.gov |

| Amine | 1-naphthylisothiocyanate (NITC) | Thiourea | LC-UV | osha.gov |

| Amine | Pentafluoropropionic anhydride (PFPA) | Amide | GC-MS | mdpi.comnist.gov |

| Amine | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | GC-MS | sigmaaldrich.com |

Computational and Theoretical Investigations of 2 Amino 2 Methylpropanal

Quantum Chemical Calculations of 2-Amino-2-methylpropanal Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic properties and inherent stability of a molecule. While detailed studies focusing exclusively on the electronic structure of this compound are not extensively documented in dedicated publications, its formation as a major product in the atmospheric degradation of 2-amino-2-methyl-1-propanol (B13486) (AMP) has been the subject of high-level theoretical investigation. acs.orgresearchgate.netresearchgate.netacs.org

These studies employ methods such as M06-2X with an augmented correlation-consistent basis set (aug-cc-pVTZ) to model the potential energy surface of the AMP reaction with hydroxyl (OH) radicals. acs.orgresearchgate.netwhiterose.ac.uk The formation of this compound occurs primarily through hydrogen abstraction from the –CH₂– group of AMP. acs.orgresearchgate.netacs.org The stability of this compound is implicitly linked to the energetics of this reaction pathway. The radical intermediate, (CH₃)₂(NH₂)CĊHOH, readily loses a hydrogen atom to form the aldehyde.

Further insights into the electronic structure can be inferred from the reactivity of the resulting molecule. For instance, the (CH₃)₂C(CHO)ṄH radical, which would be formed from H-abstraction from the amino group of this compound, has been calculated to be metastable. acs.org This suggests a degree of electronic stabilization in the parent molecule's N-H bonds.

Density Functional Theory (DFT) Studies on this compound Conformations and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the geometries, conformational preferences, and relative energies of molecules. For this compound, DFT calculations would be instrumental in identifying the most stable conformers, which are governed by intramolecular interactions such as hydrogen bonding between the amino and aldehyde groups.

While specific DFT studies on the conformational analysis of this compound are sparse, the computational methods applied to its precursor, AMP, provide a framework for such investigations. For AMP, DFT calculations at the M06-2X/aug-cc-pVTZ level have been used to identify its lowest energy conformers, which are crucial for understanding its reactivity. acs.org Similar theoretical approaches could be applied to this compound to determine the rotational barriers of the C-C and C-N bonds and the relative energies of the resulting conformers. These energetics are critical for understanding its subsequent reactions in various environments.

Molecular Dynamics Simulations of this compound Reactivity Pathways and Interactions

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. To date, specific MD simulation studies focused on the reactivity pathways and intermolecular interactions of this compound have not been prominently reported in the scientific literature.

However, the theoretical groundwork laid by quantum chemical calculations on analogous systems provides a basis for future MD studies. researchgate.net Such simulations could, for example, model the interaction of this compound with atmospheric oxidants like OH radicals or its behavior in an aqueous solvent. This would provide a dynamic picture of the reaction pathways, complementing the static view from potential energy surface calculations. It has been predicted that this compound reacts approximately twice as fast with OH radicals as its precursor, AMP, a hypothesis that could be explored in detail with MD simulations. acs.org

Master Equation Modeling for this compound Reaction Kinetics and Branching

Master equation modeling is a powerful computational technique used to simulate the kinetics of complex chemical reactions, particularly those that are pressure- and temperature-dependent, such as those occurring in the atmosphere. This method has been applied extensively to the OH-initiated degradation of AMP, the reaction that produces this compound. acs.orgresearchgate.netresearchgate.netwhiterose.ac.uk

Below is a table summarizing the predicted branching ratios for the formation of this compound from its precursor, AMP, based on theoretical calculations.

| H-Abstraction Site on AMP | Predicted Contribution (%) | Primary Product(s) |

|---|---|---|

| –CH₂– Group | >70 | This compound |

| –NH₂ Group | 5–20 | Propan-2-imine, Formaldehyde, etc. |

| –CH₃ Groups | 5–10 | 2-Iminopropanol, Acetamide (B32628), etc. |

Environmental and Atmospheric Significance of 2 Amino 2 Methylpropanal

2-Amino-2-methylpropanal is a significant intermediate compound in the atmospheric degradation of 2-amino-2-methyl-1-propanol (B13486) (AMP), an amine used in industrial applications such as carbon capture and as an ingredient in consumer products nih.gov. Its presence and subsequent reactions in the atmosphere are pivotal to understanding the environmental impact of its parent compound.

Future Research Directions and Unexplored Avenues for 2 Amino 2 Methylpropanal Chemistry

Exploration of Novel Reaction Pathways and Reactivity Patterns of 2-Amino-2-methylpropanal

Future research should focus on reaction pathways beyond its atmospheric degradation. The inherent bifunctionality of this compound, possessing both a nucleophilic amine and an electrophilic aldehyde, suggests a rich and complex reactivity profile that is largely unexplored.

Key Research Questions:

Self-Condensation and Dimerization: Unprotected α-amino aldehydes are known to be unstable and can undergo self-condensation or dimerization. wikipedia.org Investigating the potential for this compound to form stable or transient cyclic dimers or oligomers under various conditions (e.g., different pH, solvent polarity) is a critical first step. The steric hindrance from the gem-dimethyl groups may influence the kinetics and thermodynamics of these processes compared to less substituted amino aldehydes.

Reactions with Atmospheric Nucleophiles: While its reaction with OH radicals has been studied, its reactivity with other atmospheric nucleophiles, such as water, alcohols, and other amines, is not well characterized. These reactions could lead to the formation of hydrates, hemiacetals, and imines, respectively, potentially altering its atmospheric lifetime and contribution to secondary organic aerosol (SOA) formation.

Photochemistry: The photochemical reactivity of this compound itself has not been a primary focus. Studies on its photolysis rates and product formation under various atmospheric radiation conditions are needed to fully assess its atmospheric fate.

A significant body of research has established this compound as the major gas-phase product of the OH-initiated degradation of AMP. nih.govacs.org Theoretical calculations predict that H-abstraction from the -CH₂- group in AMP, which leads to the formation of this compound, accounts for over 70% of the total AMP + OH reaction. nih.gov This transient aldehyde is highly reactive and is expected to react with OH radicals approximately twice as fast as its parent compound, AMP. nih.gov

| Precursor | Reaction | Major Product | Branching Ratio | Reference |

| 2-Amino-2-methyl-1-propanol (B13486) (AMP) | + OH radical (H-abstraction from -CH₂-) | This compound | ~70% | nih.govacs.org |

Subsequent reactions of this compound in the atmosphere are complex. The major secondary products identified from the photo-oxidation of AMP, which includes the reactions of this compound, are propan-2-imine, 2-iminopropanol, and acetamide (B32628). nih.govacs.org

Development of Advanced Analytical Probes for Real-Time this compound Reaction Kinetics

Studying the kinetics of a reactive, transient species like this compound requires sophisticated analytical techniques capable of real-time, in situ measurements.

Future developments could include:

Enhanced Mass Spectrometry Techniques: High-resolution proton-transfer reaction-time-of-flight mass spectrometry (PTR-ToF-MS) has been successfully employed to monitor the formation of this compound in real-time during simulation chamber experiments. nih.govwhiterose.ac.uk Further development of chemical ionization sources with higher selectivity for amino aldehydes could reduce isobaric interferences and improve detection limits. The use of a Chemical Analysis of Aerosol Online (CHARON) inlet coupled with PTR-ToF-MS allows for the simultaneous measurement of both gas-phase and particle-phase components, which is crucial for understanding partitioning and aerosol formation. nih.govcopernicus.orgionicon.com

Spectroscopic Probes: The development of laser-based spectroscopic techniques, such as cavity ring-down spectroscopy (CRDS) or laser-induced fluorescence (LIF), tailored for the specific detection of this compound could provide highly sensitive and non-invasive probes for kinetic studies.

Chiral Analysis Methods: As this compound is a chiral molecule, developing analytical methods to track its enantiomeric ratio during atmospheric reactions could provide deeper insights into reaction mechanisms, particularly those involving biological precursors or catalysts. Techniques combining chiral derivatization with advanced chromatography and mass spectrometry would be necessary. organic-chemistry.orgresearchgate.netnih.gov

| Analytical Technique | Application | Key Findings | Reference |

| PTR-ToF-MS | Real-time monitoring of gas-phase products in atmospheric simulation chambers. | Identified this compound (at m/z 88.076) as a major, reactive product of AMP oxidation. | nih.gov |

| CHARON-PTR-ToF-MS | Real-time analysis of both gas and particle phases. | Detected photo-oxidation products in both phases, providing insights into gas-to-particle partitioning. | nih.govcopernicus.org |

Expanded Computational Models for Complex this compound Reaction Systems

Computational chemistry provides an indispensable tool for understanding the reaction mechanisms and kinetics of transient species. Future modeling efforts should aim to build a more complete picture of this compound chemistry.

Areas for expansion include:

Refined Quantum Chemical Calculations: While initial studies have utilized M06-2X/aug-cc-pVTZ quantum chemistry calculations to model the potential energy surface of the AMP + OH reaction, further calculations focusing specifically on the subsequent reactions of this compound are needed. nih.govwhiterose.ac.uk This should include calculations of reaction barriers and rate constants for its reactions with various atmospheric oxidants and nucleophiles.

Advanced Master Equation Modeling: Master equation modeling has been used to simulate the pressure and temperature dependence of the initial steps of AMP degradation. nih.gov Expanding these models to include the full degradation scheme of this compound will be crucial for accurately predicting its atmospheric lifetime and product distribution under a range of atmospheric conditions.

Molecular Dynamics Simulations: To understand the behavior of this compound at interfaces and its role in the initial stages of aerosol nucleation, molecular dynamics simulations can provide insights into its solvation, surface activity, and interactions with other molecules in nanoclusters.

| Computational Method | Application | Key Insights | Reference |

| M06-2X/aug-cc-pVTZ | Quantum chemistry calculations of reaction pathways. | Predicted branching ratios for H-abstraction from AMP, identifying the pathway to this compound as dominant. | nih.gov |

| Master Equation Modeling | Simulation of reaction kinetics under atmospheric conditions. | Reproduced experimental rate coefficients for the AMP + OH reaction and assessed the pressure dependence of reaction pathways. | nih.govresearchgate.net |

Fundamental Studies on Controlled Synthetic Methods for this compound Beyond Degradation Contexts

A significant gap in the current knowledge is the lack of established, controlled synthetic methods for this compound. Its apparent instability makes it a challenging synthetic target. Research in this area is fundamental to enabling detailed laboratory studies of its properties and reactivity.

Plausible synthetic strategies to be explored:

Oxidation of the Parent Amino Alcohol: The most direct route would be the oxidation of 2-amino-2-methyl-1-propanol. However, the presence of the primary amine, which is susceptible to oxidation and can react with the aldehyde product, complicates this approach.

Protecting Group Strategy: A viable approach would involve a protecting group strategy. The amine could be protected with a suitable group (e.g., Boc, Cbz), followed by the oxidation of the primary alcohol to the aldehyde. Mild and selective oxidation methods that are compatible with protected amino alcohols, such as the Dess-Martin oxidation or the Swern oxidation , would be ideal. wikipedia.orgwikipedia.orgchemistrysteps.comalfa-chemistry.com Subsequent deprotection would yield the target amino aldehyde, likely requiring immediate use or derivatization due to its instability.

In Situ Generation: Given its reactivity, methods for the in situ generation of this compound could be developed. This would involve a reaction that produces the amino aldehyde in the presence of a trapping agent or a subsequent reactant, allowing for its immediate consumption and avoiding isolation.

| Oxidation Reagent | Substrate | Product | Key Features |

| Dess-Martin Periodinane | Primary Alcohols | Aldehydes | Mild conditions (room temperature, neutral pH), high chemoselectivity, tolerates sensitive groups like N-protected amines. wikipedia.orgpitt.edu |

| Swern Oxidation (DMSO, Oxalyl Chloride, Base) | Primary Alcohols | Aldehydes | Mild, low-temperature conditions, avoids heavy metals, wide functional group tolerance. alfa-chemistry.comwikipedia.orgadichemistry.com |

The inherent instability of unprotected α-amino aldehydes, which tend to dimerize or polymerize, is a well-documented challenge in organic synthesis. wikipedia.org The steric hindrance provided by the gem-dimethyl group in this compound might offer some kinetic stability compared to less substituted analogues, an aspect that warrants theoretical and experimental investigation.

Investigation of this compound's Role in Interfacial Chemistry and Aerosol Formation Mechanisms

The formation of this compound in the atmosphere is directly linked to new particle formation. nih.gov Understanding its behavior at the gas-particle interface is crucial for accurately modeling its impact on aerosol formation and growth.

Future research should address:

Reactive Uptake Studies: Laboratory experiments measuring the reactive uptake coefficient (γ) of this compound onto acidic and neutral seed aerosols are needed. This will quantify its contribution to SOA mass.

Heterogeneous and Multiphase Chemistry: The chemistry of this compound on the surface and in the bulk of aerosol particles is a critical area for investigation. Surface-catalyzed reactions or reactions within the aqueous phase of aerosols could lead to the formation of high-molecular-weight oligomers and light-absorbing compounds (brown carbon), which have significant climatic implications. nih.govwhiterose.ac.uk

Nucleation Enhancement: The ability of this compound to participate in and enhance new particle formation, particularly in sulfuric acid-ammonia-amine systems, should be quantified. Its bifunctional nature may allow it to form strong intermolecular interactions, stabilizing initial molecular clusters. researchgate.netrsc.org

Photo-oxidation experiments of AMP have consistently shown extensive particle formation, with a significant fraction of the gas-phase oxidation products being detected in the particle phase. nih.govwhiterose.ac.uk This indicates that this compound and its subsequent reaction products play a direct role in the formation and growth of secondary organic aerosols.

Q & A

Q. Table 1. Key Reaction Parameters for Asymmetric Hydrogenation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。